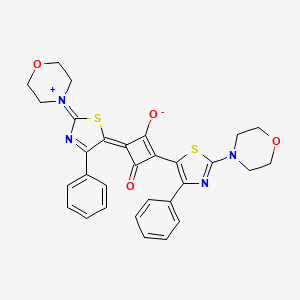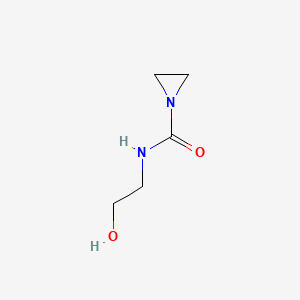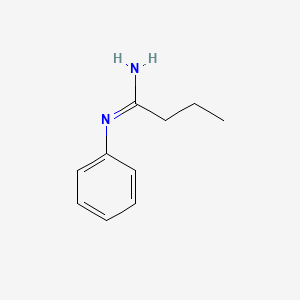
1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclobutenylium core with two thiazolyl groups, each substituted with morpholino and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, which are then functionalized with morpholino and phenyl groups. These intermediates are subsequently coupled with a cyclobutenylium precursor under controlled conditions to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The morpholino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate can be compared with other thiazole-containing compounds, such as:
- 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
- 4-Phenyl-2-(2-pyridyl)thiazole
- 2-(4-Morpholino-1,3-thiazol-2-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its cyclobutenylium core and the specific arrangement of functional groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further distinguishes it from similar compounds.
Propiedades
IUPAC Name |
(4E)-4-(2-morpholin-4-ium-4-ylidene-4-phenyl-1,3-thiazol-5-ylidene)-2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O4S2/c35-25-21(27-23(19-7-3-1-4-8-19)31-29(39-27)33-11-15-37-16-12-33)26(36)22(25)28-24(20-9-5-2-6-10-20)32-30(40-28)34-13-17-38-18-14-34/h1-10H,11-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRIVTREYXMTQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C3=C(C(=C4C(=NC(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C3=O)[O-])C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=C(S2)C3=C(/C(=C\4/C(=NC(=[N+]5CCOCC5)S4)C6=CC=CC=C6)/C3=O)[O-])C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Methano-1H-furo[3,4-B]pyrrole](/img/structure/B573610.png)


![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)

![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)


